2-(Iodomethyl)piperidine hydrochloride

Description

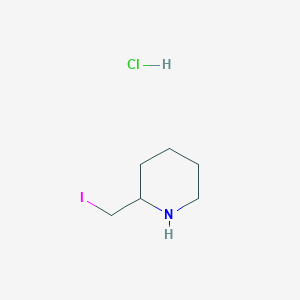

2-(Iodomethyl)piperidine hydrochloride (CAS: 1353979-65-3) is a halogenated piperidine derivative with the molecular formula C₆H₁₂IN·ClH (calculated molecular weight: 260.54 g/mol). Its structure features a piperidine ring substituted with an iodomethyl group (-CH₂I) at the 2-position, with a hydrochloride salt counterion. Key identifiers include the InChIKey AWFYLFUIYGFKKW-UHFFFAOYSA-N and SMILES string C1CCNC(C1)CI.Cl .

Properties

IUPAC Name |

2-(iodomethyl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12IN.ClH/c7-5-6-3-1-2-4-8-6;/h6,8H,1-5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWFYLFUIYGFKKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CI.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Iodomethyl)piperidine hydrochloride typically involves the iodination of 2-(Chloromethyl)piperidine. The process can be summarized as follows:

Starting Material: 2-(Chloromethyl)piperidine.

Reagent: Sodium iodide (NaI).

Solvent: Acetone or another suitable polar aprotic solvent.

Reaction Conditions: The reaction mixture is heated under reflux conditions to facilitate the substitution of the chlorine atom with an iodine atom, forming 2-(Iodomethyl)piperidine.

Hydrochloride Formation: The resulting 2-(Iodomethyl)piperidine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. Continuous flow reactors and automated systems may be employed to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction environments is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Table 1: Representative Synthetic Routes

| Starting Material | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 2-(Chloromethyl)piperidine | NaI, acetone, reflux, 16 h | 85% | |

| Piperidine + Iodomethylating agent | TMSCl, NaI, MeCN, rt, 6 h | 96% |

Nucleophilic Substitution Reactions

The iodide group serves as a leaving group in SN2 reactions , enabling substitution with nucleophiles:

-

Ammonia/Amine Alkylation : Reacts with primary/secondary amines (e.g., benzylamine) in THF or DCM to form N-alkylpiperidine derivatives. For example, reaction with benzylamine at 50°C yields N-benzyl-2-methylpiperidine (99%) .

-

Thiolation : Treatment with thiols (e.g., NaSH) in ethanol under reflux replaces iodine with a thiol group, forming 2-(methylthio)piperidine .

Table 2: Substitution Reactions

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Benzylamine | THF, 50°C, 0.5 h | N-Benzyl-2-methylpiperidine | 99% |

| Sodium hydrosulfide | EtOH, reflux, 2 h | 2-(Methylthio)piperidine | 75% |

Cross-Coupling Reactions

The iodide participates in transition-metal-catalyzed couplings , such as:

-

Suzuki-Miyaura Coupling : With arylboronic acids (e.g., phenylboronic acid) and Pd(PPh₃)₄ in dioxane/water, yielding biarylpiperidine derivatives (e.g., 2-(phenylmethyl)piperidine, 82%) .

-

Heck Reaction : Alkenes (e.g., styrene) react via Pd catalysis to form vinyl-substituted piperidines (60–75% yields) .

Table 3: Coupling Reactions

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 100°C | 2-(Phenylmethyl)piperidine | 82% |

| Heck | Pd(OAc)₂, PPh₃, NEt₃, DMF, 120°C | 2-Vinylpiperidine | 68% |

Elimination and Cyclization

Under basic conditions, elimination generates alkenes or facilitates intramolecular cyclization :

Scientific Research Applications

Anticancer Activity

Research indicates that piperidine derivatives, including 2-(Iodomethyl)piperidine hydrochloride, exhibit significant anticancer properties. Piperidine compounds have been studied for their ability to inhibit various cancer cell lines, including breast, prostate, and lung cancers. The mechanism often involves the modulation of key signaling pathways such as NF-κB and PI3K/Akt, which are crucial for cancer cell survival and proliferation .

Case Study:

A study demonstrated that piperidine derivatives could induce apoptosis in cancer cells through the activation of caspases and the release of pro-apoptotic factors from mitochondria. This suggests that this compound may also possess similar mechanisms that warrant further investigation in clinical settings .

Neuropharmacological Effects

Piperidine derivatives are known to interact with neurotransmitter systems, particularly acetylcholine receptors. This compound could serve as a precursor for synthesizing compounds aimed at treating neurodegenerative diseases like Alzheimer's disease by inhibiting acetylcholinesterase activity, thereby increasing acetylcholine levels in the synaptic cleft .

Table 1: Summary of Pharmacological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Neuropharmacological | Inhibits acetylcholinesterase | |

| Antimicrobial | Potential activity against bacterial infections |

Synthesis of Bioactive Compounds

This compound serves as a versatile intermediate in the synthesis of various bioactive molecules. Its halogenated structure allows for nucleophilic substitution reactions, enabling the formation of more complex piperidine derivatives that can exhibit enhanced pharmacological properties .

Example:

In synthetic pathways, this compound has been utilized to create novel opioid receptor ligands. These ligands have shown promising binding affinities and selectivity towards μ-opioid receptors, indicating potential applications in pain management therapies .

Chemical Probes

Due to its unique chemical properties, this compound can be employed as a chemical probe in biological research. It can be used to study protein-ligand interactions, cellular uptake mechanisms, and the effects of halogenation on biological activity.

Research Utility:

Research has shown that halogenated piperidines can serve as effective tools for investigating the roles of specific receptors in various biological processes. This can lead to better understanding and development of targeted therapies for diseases influenced by these receptors .

Mechanism of Action

The mechanism of action of 2-(Iodomethyl)piperidine hydrochloride depends on its application. In organic synthesis, it acts as an electrophile due to the presence of the iodine atom, which can be readily displaced by nucleophiles. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(iodomethyl)piperidine hydrochloride with structurally related piperidine derivatives, focusing on molecular properties, substituent effects, synthesis, and safety.

Table 1: Comparative Analysis of Piperidine Hydrochloride Derivatives

Key Findings:

Similar iodinated analogs (e.g., 2-[2-(2-iodophenoxy)ethyl]piperidine HCl) may share these properties . Oxygen-Containing Substituents: Compounds with ether or phenoxy groups (e.g., isopropoxyethyl, methoxybenzyl) exhibit varied solubility and bioavailability, making them candidates for drug delivery systems .

Synthetic Methodologies: The synthesis of 2-(2-isopropoxyethyl)piperidine HCl involves nucleophilic substitution between 2-isopropylchlorohydrin and piperidine, followed by salt formation with HCl .

Pharmaceutical Relevance: Piperidine derivatives like 3-(2-methylphenoxy)piperidine HCl are investigated for acetylcholinesterase inhibition, similar to donepezil hydrochloride (a piperidine-based Alzheimer’s drug) . While 2-(iodomethyl)piperidine HCl’s direct role is undocumented, its structure suggests utility as a precursor in such syntheses.

For example, 2-(2-isopropoxyethyl)piperidine HCl is explicitly labeled as an irritant .

Biological Activity

2-(Iodomethyl)piperidine hydrochloride is a piperidine derivative that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is characterized by the presence of an iodine atom, which enhances its reactivity and utility in various chemical reactions, including nucleophilic substitutions and coupling reactions. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in drug development.

This compound can be synthesized through various methods, typically involving the reaction of piperidine with iodomethane in the presence of a suitable solvent. The iodine atom in this compound makes it a good electrophile, facilitating nucleophilic attacks by other reactants. The following table summarizes key chemical reactions involving this compound:

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Iodine can be replaced by amines, thiols, or other nucleophiles. |

| Oxidation | Can be oxidized to form N-oxides or other derivatives. |

| Reduction | Can be reduced to primary or secondary amines. |

| Coupling Reactions | Participates in reactions like Suzuki or Heck to form complex organic molecules. |

The biological activity of this compound is closely related to its ability to interact with various biological targets. The iodine atom enhances the electrophilic nature of the molecule, allowing it to form covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects.

Biological Activity

Recent studies have highlighted the potential applications of this compound in drug development:

- Antimicrobial Activity : Research indicates that derivatives of piperidine compounds exhibit significant antimicrobial properties against strains such as Mycobacterium tuberculosis. For example, compounds derived from piperidine have shown minimum inhibitory concentrations (MIC) as low as 0.5 μg/mL against resistant strains .

- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of piperidine derivatives on various cell lines. The selectivity index (SI) calculated for these compounds suggests that they can inhibit microbial growth without causing significant toxicity to human cells .

- Acetylcholinesterase Inhibition : Compounds similar to this compound have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmission. This inhibition is relevant for developing treatments for neurodegenerative diseases such as Alzheimer's .

Case Studies

Several case studies demonstrate the efficacy of piperidine derivatives, including this compound:

- Antituberculosis Activity : A study evaluated various piperidinothiosemicarbazones against M. tuberculosis, revealing that certain derivatives exhibited potent activity with MIC values significantly lower than standard treatments .

- Neuropharmacological Effects : Research on piperidine derivatives has shown promising results as potential ligands for serotonin receptors (5-HT4R), suggesting their utility in treating mood disorders and cognitive dysfunctions .

- Antiviral Properties : Other studies have explored the antiviral potential of piperidine derivatives against HIV-1, demonstrating selective activity against resistant strains .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(Iodomethyl)piperidine hydrochloride, and what reaction conditions are critical for high yield?

- Answer : The synthesis typically involves:

- Piperidine Ring Formation : Hydrogenation of pyridine derivatives using catalysts like Pd/C under H₂ gas to generate the piperidine backbone .

- Iodomethyl Substitution : Introduction of the iodomethyl group via nucleophilic substitution (e.g., reacting piperidine with iodomethane in the presence of a base like K₂CO₃).

- Hydrochloride Salt Formation : Treatment with HCl gas or concentrated HCl in a solvent like ethanol to precipitate the hydrochloride salt .

- Critical conditions include inert atmospheres for moisture-sensitive steps and controlled temperatures (0–25°C) to avoid side reactions.

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the iodomethyl group (δ ~3.5–4.0 ppm for CH₂I) and piperidine ring structure .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₆H₁₂IN·HCl: ~245.5 g/mol) .

- X-ray Crystallography : For unambiguous structural confirmation, especially if novel polymorphs are suspected .

- HPLC : Purity analysis using reverse-phase columns with UV detection at 210–254 nm .

Q. What are the stability and storage requirements for this compound?

- Answer :

- Storage : Keep in airtight, light-resistant containers at 2–8°C. Desiccate to prevent hydrolysis of the C-I bond .

- Stability : Degrades under prolonged exposure to heat (>40°C) or strong oxidizers. Monitor for color changes (yellowing indicates decomposition) .

- Incompatibilities : Avoid contact with amines, bases, or heavy metals to prevent ligand displacement or redox reactions .

Advanced Research Questions

Q. How can reaction mechanisms involving the iodomethyl group be elucidated in cross-coupling or nucleophilic substitution reactions?

- Answer :

- Kinetic Studies : Monitor reaction progress via TLC or in situ NMR to identify intermediates (e.g., SN2 transition states) .

- Isotopic Labeling : Use ¹²⁷I/¹²⁵I isotopic tracers to track iodine migration in Suzuki-Miyaura couplings .

- Computational Modeling : Density Functional Theory (DFT) to simulate transition states and predict regioselectivity .

Q. What computational strategies are effective for predicting the biological activity or binding affinity of this compound derivatives?

- Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like acetylcholinesterase (reference piperidine-based inhibitors in ).

- QSAR Modeling : Correlate substituent effects (e.g., iodine electronegativity) with activity using descriptors like logP and polar surface area .

- MD Simulations : Assess stability of drug-target complexes in physiological conditions (e.g., solvation effects) .

Q. How should researchers address contradictions in pharmacological data between in vitro and in vivo studies for this compound?

- Answer :

- Assay Validation : Ensure in vitro assays (e.g., enzyme inhibition) use physiologically relevant pH and ion concentrations .

- Metabolic Profiling : Perform LC-MS to identify metabolites that may alter activity in vivo (e.g., deiodination or N-demethylation) .

- Dose-Response Analysis : Compare EC₅₀ values across models and adjust for bioavailability differences using PK/PD modeling .

Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?

- Answer :

- Recrystallization : Use ethanol/water mixtures to exploit solubility differences between the product and byproducts .

- Column Chromatography : Employ silica gel with a gradient of ethyl acetate/hexane (1:4 to 1:1) for halogenated impurities .

- Ion-Exchange Resins : Separate hydrochloride salts from neutral impurities using Dowex® 50WX4 resin .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Answer :

- PPE : Nitrile gloves, lab coats, and safety goggles; use fume hoods for weighing and reactions .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb iodine vapors with activated charcoal .

- Waste Disposal : Follow EPA guidelines for halogenated waste (RCRA code D003) and incinerate at >1,000°C .

Q. How can researchers develop validated analytical methods for quantifying trace impurities in this compound batches?

- Answer :

- HPLC-UV/LC-MS : Use a C18 column with 0.1% TFA in water/acetonitrile (70:30) to resolve iodinated byproducts .

- Forced Degradation Studies : Expose the compound to heat, light, and humidity to identify degradation markers .

- Validation Parameters : Assess specificity, accuracy (spike-recovery >98%), and LOD/LOQ (<0.1% w/w) per ICH Q2(R1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.